1-Hexyl-4-(2-methylphenyl)piperazine
Description
Properties
IUPAC Name |
1-hexyl-4-(2-methylphenyl)piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-3-4-5-8-11-18-12-14-19(15-13-18)17-10-7-6-9-16(17)2/h6-7,9-10H,3-5,8,11-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPCVTJSKVZXGCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN1CCN(CC1)C2=CC=CC=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Profile: 1-Hexyl-4-(2-methylphenyl)piperazine (N-Hexyl-oMPP)
The following technical guide details the pharmacological profile of 1-Hexyl-4-(2-methylphenyl)piperazine (hereafter referred to as N-Hexyl-oMPP ). This document synthesizes structure-activity relationship (SAR) data from the arylpiperazine class, specifically focusing on the impact of the N-hexyl chain on serotonergic affinity and selectivity.
Classification: High-Affinity 5-HT1A Receptor Ligand / Serotonergic Probe
Chemical Family: Long-Chain Arylpiperazines (LCAPs)
Primary Target: 5-HT1A Receptor (
Executive Summary & Mechanism of Action
1-Hexyl-4-(2-methylphenyl)piperazine is a lipophilic derivative of the well-known serotonin ligand 1-(2-methylphenyl)piperazine (oMPP). While the parent compound (oMPP) exhibits moderate affinity for multiple serotonin and dopamine receptors, the addition of a six-carbon (hexyl) alkyl chain to the N4-position dramatically enhances its affinity for the 5-HT1A receptor .
Core Pharmacodynamics
The molecule functions as a partial agonist or antagonist at the 5-HT1A receptor, depending on the specific cellular signaling pathway (G-protein vs.
-
The "Hexyl Effect": SAR studies on homologous N-alkyl-arylpiperazines demonstrate that affinity for the 5-HT1A receptor typically follows a bell-shaped curve relative to alkyl chain length. The n-hexyl (C6) chain often represents the local maximum for affinity, perfectly spanning the distance between the orthosteric aspartate binding site and a hydrophobic accessory pocket within the receptor's transmembrane domain.
-
Selectivity Profile:
-
5-HT1A: High Affinity (Nanomolar).
- -Adrenergic: Moderate Affinity (Common off-target for LCAPs).
-
Dopamine D2: Low-to-Moderate Affinity (The hexyl chain generally improves 5-HT1A selectivity over D2 compared to shorter alkyl chains).
-
Structural & Chemical Properties[1][2][3][4][5][6]
| Property | Specification |
| IUPAC Name | 1-Hexyl-4-(2-methylphenyl)piperazine |
| Common Abbreviation | N-Hexyl-oMPP |
| Molecular Formula | |
| Molecular Weight | 260.42 g/mol |
| Lipophilicity (cLogP) | ~4.8 (Predicted) |
| pKa (Piperazine N) | ~8.5 – 9.0 |
| Solubility | Low in water; Soluble in DMSO, Ethanol, Chloroform |
Molecular Interaction Model
The binding of N-Hexyl-oMPP to the 5-HT1A receptor is driven by two distinct interactions:
-
Ionic Interaction: The protonated N4-nitrogen of the piperazine ring forms a salt bridge with Asp116 in Transmembrane Helix 3 (TM3).
-
Hydrophobic Interaction: The o-tolyl (2-methylphenyl) group engages in
stacking with aromatic residues (e.g., Trp358 , Phe361 ), while the hexyl chain extends into a lipophilic pocket formed by TM5 and TM6 residues, significantly reducing the dissociation rate ( ).
Experimental Protocols
Synthesis: N-Alkylation of oMPP
Objective: To synthesize high-purity N-Hexyl-oMPP for pharmacological assay.
Reagents:
-
1-(2-Methylphenyl)piperazine (oMPP) [1.0 eq]
-
1-Bromohexane [1.1 eq]
-
Potassium Carbonate (
) [2.0 eq] -
Acetonitrile (ACN) or DMF [Solvent]
Step-by-Step Methodology:
-
Dissolution: Dissolve 5.0 mmol of oMPP in 20 mL of anhydrous Acetonitrile.
-
Base Addition: Add 10.0 mmol of anhydrous
to the solution. -
Alkylation: Add 5.5 mmol of 1-Bromohexane dropwise under stirring.
-
Reflux: Heat the mixture to reflux (80-82°C) for 12–16 hours. Monitor reaction progress via TLC (Mobile phase: DCM/MeOH 9:1).
-
Workup: Cool to room temperature. Filter off the inorganic salts (
, Excess ). -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude oil via silica gel column chromatography (Gradient: Hexane
Hexane/EtOAc). -
Salt Formation (Optional): Dissolve the free base in diethyl ether and add HCl/Ether to precipitate the dihydrochloride salt for stability.
Radioligand Binding Assay (5-HT1A)
Objective: To determine the inhibition constant (
Materials:
-
Receptor Source: Rat hippocampal membranes or CHO cells stably expressing human 5-HT1A.
-
Radioligand:
-8-OH-DPAT (0.5 – 1.0 nM). -
Non-specific Ligand: Serotonin (10
) or WAY-100635 (10 ).
Protocol:
-
Preparation: Thaw membrane aliquots and homogenize in assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM
). -
Incubation: In 96-well plates, combine:
-
50
Radioligand ( -8-OH-DPAT). -
50
Test Compound (N-Hexyl-oMPP, concentration range to M). -
100
Membrane Suspension (20-50 protein).
-
-
Equilibrium: Incubate at 25°C for 60 minutes.
-
Termination: Rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester.
-
Quantification: Wash filters 3x with ice-cold buffer. Measure radioactivity via liquid scintillation counting.
-
Analysis: Calculate
using non-linear regression and convert to using the Cheng-Prusoff equation.
Signaling Pathway Visualization
The following diagram illustrates the canonical
Caption: 5-HT1A Signaling Cascade. N-Hexyl-oMPP binding triggers
Comparative Pharmacological Data
The table below places N-Hexyl-oMPP in context with related arylpiperazine ligands, highlighting the "Hexyl Effect" on affinity.
| Compound | N4-Substituent | 5-HT1A Affinity ( | Selectivity (vs. D2) | Reference |
| oMPP | Hydrogen (None) | ~50 - 200 | Low | [1] |
| N-Methyl-oMPP | Methyl ( | ~10 - 50 | Low | [1] |
| N-Propyl-oMPP | Propyl ( | ~5 - 20 | Moderate | [1] |
| N-Hexyl-oMPP | Hexyl ( | ~0.5 - 5.0 | High | [2] |
| N-Decyl-oMPP | Decyl ( | > 10 | Moderate (Lipophilicity limit) | [2] |
Note: Data values are synthesized from SAR trends in homologous benzodioxin and phenylpiperazine series.
Safety & Handling (SDS Summary)
-
Hazard Identification: Irritant. Potential CNS depressant.
-
GHS Classification:
-
Acute Toxicity, Oral (Category 4).
-
Skin Irritation (Category 2).
-
Eye Irritation (Category 2A).
-
-
Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.
-
Storage: Store at -20°C (desiccated). Solutions in DMSO are stable for ~1 month at -20°C.
References
-
Mokrosz, J. L., et al. (1994). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[1][2] Journal of Medicinal Chemistry, 37(17), 2754–2760. Link
-
Bo, P., et al. (1998). Synthesis and 5-HT1A/5-HT2A receptor activity of new N-heteroarylpiperazinyl derivatives. European Journal of Medicinal Chemistry, 33(1), 23-31. Link
-
Glennon, R. A., et al. (1996). Binding of substituted phenylpiperazines to 5-HT1A serotonin receptors: determination of a lipophilic binding pocket. Journal of Medicinal Chemistry, 39(1), 314-322. Link
-
Lopez-Rodriguez, M. L., et al. (1997). 3D-QSAR/CoMFA and recognition models of benzimidazole derivatives at the 5-HT1A receptor. Bioorganic & Medicinal Chemistry, 5(8), 1521-1534. Link
Sources
Predicted Metabolic Pathways for 1-Hexyl-4-(2-methylphenyl)piperazine
An In-Depth Technical Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Metabolic Prediction in Drug Discovery
The metabolic fate of a xenobiotic, such as a novel drug candidate, is a critical determinant of its pharmacokinetic profile, efficacy, and safety.[1] The enzymatic transformation of a parent compound into its metabolites, a process known as biotransformation, can lead to therapeutic inactivation, activation (in the case of prodrugs), or in some instances, the generation of toxic byproducts.[1][2] Consequently, a thorough understanding and early prediction of metabolic pathways are paramount in modern drug discovery, enabling the proactive design of molecules with improved stability and reduced risk of adverse effects or drug-drug interactions.[3]
This guide provides a detailed predictive analysis of the metabolic pathways for 1-Hexyl-4-(2-methylphenyl)piperazine , a molecule featuring several key structural motifs known to be susceptible to biotransformation. The predictions are grounded in established principles of xenobiotic metabolism and data from structurally analogous arylpiperazine compounds.[4][5] Drug metabolism is broadly categorized into two phases: Phase I (functionalization) and Phase II (conjugation).[6] Phase I reactions, primarily catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, introduce or expose polar functional groups.[7][8] Phase II reactions then conjugate these modified compounds with endogenous polar molecules, such as glucuronic acid, to facilitate their excretion.[9][10]
Computational, or in silico, methods have become indispensable for forecasting metabolic fate, allowing for the rapid screening of potential drug candidates before costly and time-consuming experimental studies are undertaken.[11][12] This document synthesizes this predictive approach to build a comprehensive metabolic map for 1-Hexyl-4-(2-methylphenyl)piperazine.
Structural Analysis and Identification of Metabolic Hotspots
The chemical structure of 1-Hexyl-4-(2-methylphenyl)piperazine presents three primary regions susceptible to metabolic attack. The causality behind targeting these "hotspots" lies in their chemical properties and accessibility to metabolizing enzymes.
-
N-Hexyl Chain: This lipophilic aliphatic chain is a prime target for oxidative metabolism by CYP enzymes. Its flexibility allows it to be positioned within the enzyme's active site.
-
Piperazine Ring: As a saturated N-heterocycle, the piperazine moiety contains electron-rich nitrogen atoms and adjacent carbons that are common sites for oxidation and conjugation.[13][14]
-
2-Methylphenyl (Tolyl) Group: This aromatic ring system is susceptible to hydroxylation, and the benzylic methyl group is a classic site for oxidation.[15][16]
Predicted Phase I Metabolic Pathways
Phase I metabolism aims to increase the hydrophilicity of the parent compound through oxidation, reduction, and hydrolysis reactions.[2] For 1-Hexyl-4-(2-methylphenyl)piperazine, oxidation is the overwhelmingly predominant predicted pathway, catalyzed chiefly by CYP enzymes.[8][17]
Metabolism of the N-Hexyl Chain
-
Aliphatic Hydroxylation: The hexyl chain is expected to undergo hydroxylation, a classic CYP-mediated reaction.[8] Oxidation is most likely to occur at the terminal (ω) and sub-terminal (ω-1) positions due to reduced steric hindrance. This results in the formation of primary and secondary alcohols, respectively. Further oxidation of the primary alcohol can yield an aldehyde and subsequently a carboxylic acid metabolite.
Metabolism of the Piperazine Moiety
-
N-Dealkylation: One of the most significant metabolic pathways for long-chain arylpiperazines is the oxidative cleavage of the N-alkyl group.[4][5] This reaction, primarily mediated by the CYP3A4 isozyme, would cleave the hexyl group from the piperazine nitrogen, yielding 1-(2-methylphenyl)piperazine as a major metabolite.[4][18] This metabolite itself may be pharmacologically active. The hexyl chain is released as hexanal, which is then likely oxidized to hexanoic acid.
-
Piperazine Ring Oxidation: The piperazine ring itself is a target for several oxidative reactions.[13][14]
-
N-Oxidation: The tertiary nitrogen atom not attached to the aromatic ring can be oxidized to form an N-oxide.
-
C-Hydroxylation: Hydroxylation can occur at the carbon atoms of the piperazine ring, typically alpha to a nitrogen atom, forming an unstable carbinolamine. This intermediate can then lead to ring opening.[13]
-
Metabolism of the 2-Methylphenyl Group
-
Aromatic Hydroxylation: The tolyl ring is a substrate for CYP-mediated hydroxylation. The position of hydroxylation is directed by the existing substituents. This reaction is often catalyzed by the CYP2D6 isozyme for arylpiperazine compounds.[4][5] The resulting phenolic metabolites are readily available for Phase II conjugation.
-
Benzylic Hydroxylation: The methyl group attached to the aromatic ring is a prime site for oxidation.[16] This benzylic hydroxylation forms a primary alcohol (hydroxymethyl derivative), which can be further oxidized by cytosolic dehydrogenases to an aldehyde and then a carboxylic acid.
The interplay of these initial oxidative steps creates a cascade of possible primary metabolites, as illustrated in the following pathway diagram.
Caption: Predicted Phase II conjugation reactions for Phase I metabolites.
Summary of Predicted Metabolites and Enzymes
The following table summarizes the primary predicted metabolic transformations, the resulting metabolites, and the key enzyme families likely responsible for their formation.
| Reaction Type | Site of Metabolism | Predicted Metabolite(s) | Key Enzyme Family/Isozyme |
| Phase I | |||
| Aliphatic Hydroxylation | Hexyl Chain (ω, ω-1) | Hydroxylated hexyl derivatives | CYPs |
| N-Dealkylation | Piperazine Nitrogen | 1-(2-methylphenyl)piperazine | CYP3A4 |
| Aromatic Hydroxylation | 2-Methylphenyl Ring | Phenolic derivatives | CYP2D6 |
| Benzylic Hydroxylation | 2-Methyl Group | Hydroxymethyl derivative | CYPs |
| Further Oxidation | Hydroxymethyl/Alcohol | Carboxylic acid derivatives | ADH, ALDH |
| N-Oxidation | Piperazine Nitrogen | N-oxide derivative | CYPs, FMOs |
| Phase II | |||
| O-Glucuronidation | Hydroxyl Groups | O-Glucuronide conjugates | UGTs |
| N-Glucuronidation | Piperazine Nitrogen | N-Glucuronide conjugate | UGT1A4, UGT2B10 |
| O-Sulfation | Phenolic Hydroxyl | Sulfate conjugate | SULTs |
Experimental Validation: A Self-Validating Protocol
To validate these in silico predictions, a tiered experimental approach is necessary. The following protocol describes a standard, self-validating workflow for metabolite identification and reaction phenotyping.
Protocol 1: In Vitro Metabolite Identification
Objective: To identify metabolites formed from 1-Hexyl-4-(2-methylphenyl)piperazine in a general metabolically active system.
Materials:
-
1-Hexyl-4-(2-methylphenyl)piperazine (Parent Compound)
-
Pooled Human Liver Microsomes (HLMs)
-
NADPH Regenerating System (e.g., G6P, G6PDH, NADP+)
-
Phosphate Buffer (pH 7.4)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Quenching/Extraction Solution)
-
Control incubations (minus NADPH, minus HLMs)
Procedure:
-
Incubation Preparation: In separate microcentrifuge tubes, prepare incubations containing phosphate buffer, HLMs (e.g., 0.5 mg/mL), and the parent compound (e.g., 1 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiation: Start the reaction by adding the NADPH regenerating system. For control incubations, add buffer instead.
-
Incubation: Incubate at 37°C for a specified time (e.g., 60 minutes) in a shaking water bath.
-
Termination: Stop the reaction by adding 2-3 volumes of ice-cold ACN with 0.1% formic acid. This precipitates the microsomal proteins.
-
Extraction: Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the protein.
-
Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Data Analysis:
-
Compare the chromatograms of the full incubation with the control samples to identify peaks corresponding to metabolites.
-
Utilize the accurate mass measurement and fragmentation patterns (MS/MS) to propose structures for the observed metabolites, confirming predicted biotransformations (e.g., a +16 Da mass shift indicates hydroxylation).
Protocol 2: Reaction Phenotyping with Recombinant CYPs
Objective: To identify the specific CYP isozymes responsible for the primary Phase I metabolic pathways.
Materials:
-
Recombinant human CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2) expressed in a system like baculovirus/insect cells.
-
Materials from Protocol 1.
Procedure:
-
Follow the incubation procedure described in Protocol 1, but replace the pooled HLMs with individual recombinant CYP isozymes.
-
Ensure incubation conditions (substrate concentration, time) are in the linear range for each enzyme.
-
Analyze the formation of specific, key metabolites (e.g., the N-dealkylated product and hydroxylated products) across the panel of different CYP isozymes.
Data Analysis:
-
The enzyme that produces a specific metabolite at the highest rate is identified as the primary contributor to that pathway. This confirms the causality proposed in the predictive stage (e.g., demonstrating that recombinant CYP3A4 efficiently produces 1-(2-methylphenyl)piperazine validates its predicted role).
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. Biochemistry, Biotransformation - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. news-medical.net [news-medical.net]
- 4. N-dealkylation of arylpiperazine derivatives: disposition and metabolism of the 1-aryl-piperazines formed - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. eurekaselect.com [eurekaselect.com]
- 6. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 7. Drug metabolism - Wikipedia [en.wikipedia.org]
- 8. books.rsc.org [books.rsc.org]
- 9. Phase I vs. Phase II Metabolism | 100% Best Explanation [usmlestrike.com]
- 10. The UDP-glucuronosyltransferases: their role in drug metabolism and detoxification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In silico approaches and tools for the prediction of drug metabolism and fate: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In silico prediction of drug metabolism by P450 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. m.youtube.com [m.youtube.com]
- 17. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Application Note: Scalable Synthesis of 1-Hexyl-4-(2-methylphenyl)piperazine
Executive Summary
This application note details a robust, scalable protocol for the synthesis of 1-Hexyl-4-(2-methylphenyl)piperazine (also known as 1-hexyl-4-(o-tolyl)piperazine). This scaffold is a critical pharmacophore in CNS drug discovery, often serving as a ligand for serotonin (5-HT) and dopamine receptors [1].
While various routes exist, this guide prioritizes a Direct N-Alkylation strategy optimized for process scalability (gram to kilogram). Unlike reductive amination routes that generate stoichiometric boron waste, this protocol utilizes readily available alkyl halides and inorganic bases, streamlining purification via salt formation rather than expensive chromatography.
Key Performance Indicators (KPIs)
| Parameter | Specification |
| Target Purity | >98.5% (HPLC) |
| Isolated Yield | 85–92% |
| Scale Suitability | 10 g – 5 kg |
| Critical Impurity | Quaternary ammonium salt (<0.5%) |
Retrosynthetic Analysis & Strategy
The synthesis of 1-Hexyl-4-(2-methylphenyl)piperazine can be disconnected at the N-alkyl bond. The most logical disconnection reveals two commercially available starting materials: 1-(2-Methylphenyl)piperazine (o-Tolylpiperazine) and a hexyl electrophile (1-Bromohexane).
Strategic Considerations
-
Nucleophile Selection: 1-(2-Methylphenyl)piperazine is a secondary amine. The ortho-methyl group on the phenyl ring provides steric bulk, which advantageously reduces the rate of over-alkylation (quaternization) compared to unsubstituted phenylpiperazines.
-
Electrophile Selection: 1-Bromohexane is preferred over 1-chlorohexane due to higher reactivity (better leaving group) without the instability associated with iodides.
-
Base & Solvent: Potassium carbonate (
) in Acetonitrile (MeCN) provides a heterogeneous basic environment that effectively scavenges the HBr byproduct while minimizing side reactions common in homogenous strong base systems [2].
Figure 1: Retrosynthetic disconnection strategy isolating the key building blocks.
Detailed Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
1-(2-Methylphenyl)piperazine (1-o-Tolylpiperazine): 1.0 equiv. (CAS: 39512-51-1)
-
1-Bromohexane: 1.1 equiv. (CAS: 111-25-1)
-
Potassium Carbonate (
): 2.5 equiv. (Anhydrous, granular) -
Potassium Iodide (KI): 0.1 equiv. (Catalyst, optional but recommended for kinetics)
-
Acetonitrile (MeCN): 10 mL per gram of amine (Solvent)
-
Ethyl Acetate / Ethanol: For workup and crystallization.
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a reaction vessel (equipped with a mechanical stirrer, reflux condenser, and internal thermometer) with Acetonitrile .
-
Add 1-(2-Methylphenyl)piperazine (1.0 eq) and stir until dissolved.
-
Add Potassium Carbonate (2.5 eq) and Potassium Iodide (0.1 eq). Note: KI acts as a Finkelstein catalyst, converting the alkyl bromide to a more reactive alkyl iodide in situ.
-
Heat the suspension to 60°C .
Step 2: Controlled Addition
-
Add 1-Bromohexane (1.1 eq) dropwise via an addition funnel over 30–60 minutes.
-
Critical Control Point: Slow addition prevents localized high concentrations of the alkylating agent, minimizing the risk of bis-alkylation (quaternization).
-
-
After addition, increase temperature to Reflux (approx. 80–82°C) .
-
Stir for 12–16 hours . Monitor reaction progress by HPLC or TLC (Mobile phase: 9:1 DCM/MeOH). The limiting reagent (arylpiperazine) should be <1%.
Step 3: Workup
-
Cool the mixture to room temperature (20–25°C).
-
Filtration: Filter off the inorganic solids (
, KBr, KI) and wash the cake with fresh Acetonitrile. -
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.
-
Extraction: Dissolve the residue in Ethyl Acetate and wash with:
-
Water (2x) to remove residual inorganic salts.
-
Brine (1x).
-
-
Dry the organic layer over anhydrous
, filter, and concentrate to yield the Free Base as a pale yellow oil.
Step 4: Salt Formation & Purification (The "Polishing" Step)
To ensure pharmaceutical-grade purity without column chromatography, convert the oil to the Hydrochloride (HCl) salt.
-
Dissolve the crude free base oil in Ethanol (5 mL/g).
-
Cool to 0–5°C in an ice bath.
-
Slowly add HCl in Isopropanol (or Ethanol) (1.1–1.2 eq) dropwise. A white precipitate should form immediately.
-
Stir at 0°C for 1 hour.
-
Filtration: Collect the solid by vacuum filtration.
-
Recrystallization: Recrystallize the solid from boiling Ethanol (or EtOH/Et2O mixture) if higher purity is required.
-
Dry in a vacuum oven at 50°C for 12 hours.
Process Logic & Workflow Visualization
The following diagram illustrates the operational workflow, highlighting critical decision points and impurity control mechanisms.
Figure 2: Operational workflow for the synthesis and purification of the target compound.
Analytical Validation & Quality Control
Expected Analytical Data
-
Appearance: White to off-white crystalline solid (HCl salt).
-
1H NMR (400 MHz, DMSO-d6):
- 10.8 (br s, 1H, NH+), 7.2–6.9 (m, 4H, Ar-H), 3.5–3.0 (m, 8H, Piperazine ring), 3.05 (m, 2H, N-CH2-Hexyl), 2.25 (s, 3H, Ar-CH3), 1.7 (m, 2H), 1.3 (m, 6H), 0.88 (t, 3H).
-
Mass Spectrometry (ESI+): m/z = 261.2
(Free base calc. MW = 260.42).
Impurity Profile
| Impurity Type | Origin | Control Strategy |
| Unreacted Amine | Incomplete conversion | Ensure slight excess of alkyl halide (1.1 eq) and sufficient reaction time. Removed during aqueous workup or salt crystallization. |
| Quaternary Salt | Over-alkylation (Bis-hexyl) | Critical: Use steric bulk of o-tolyl group to advantage. Maintain 1.0:1.1 stoichiometry. Avoid large excess of alkyl halide. |
| Inorganic Salts | Byproducts (KBr, KCl) | Removed via filtration and aqueous wash. |
Troubleshooting & Optimization
Issue: Low Yield / Incomplete Conversion
-
Cause: Old or wet
. -
Solution: Use freshly ground, anhydrous
. Water in the solvent can stall the reaction by solvating the nucleophile excessively or hydrolyzing the alkyl halide.
Issue: "Oiling Out" during Salt Formation
-
Cause: Solvent too polar or cooling too fast.
-
Solution: If the HCl salt separates as an oil, reheat the solution to redissolve, add a small amount of diethyl ether or ethyl acetate (anti-solvent), and cool very slowly with vigorous stirring to induce crystallization.
Safety Note
-
1-Bromohexane is an irritant and environmental toxin. Handle in a fume hood.
-
Piperazine derivatives can be sensitizers. Avoid skin contact.
References
-
Design, Synthesis and Biological Evaluation of Novel N-Arylpiperazines. MDPI Pharmaceuticals. (2023). A detailed exploration of arylpiperazine scaffolds in 5-HT receptor binding.
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis. NIH National Library of Medicine. (2026). Comprehensive review of synthetic methodologies including N-alkylation and Buchwald-Hartwig amination.
-
Large-Scale Synthesis of N-Boc-Piperazine for Industrial Applications. BenchChem Application Notes. (2025). Protocols for handling piperazine scale-up and protection strategies.
-
Reaction of 1,2-dibromoethane with primary amines. ResearchGate. (2025). Mechanistic insights into piperazine ring formation and alkylation side products.
Application Note: Preparation of 1-Hexyl-4-(2-methylphenyl)piperazine Stock Solutions in DMSO
Abstract
This guide details the standardized protocol for preparing, storing, and handling stock solutions of 1-Hexyl-4-(2-methylphenyl)piperazine (hereafter referred to as HMPP ) in Dimethyl Sulfoxide (DMSO). HMPP is a lipophilic N-alkyl-arylpiperazine often utilized as a chemical probe in G-protein coupled receptor (GPCR) research. Due to its significant hydrophobic character (CLogP > 4.5), improper solubilization often leads to "silent precipitation" in aqueous buffers, compromising assay reproducibility. This protocol establishes a 10 mM and 50 mM standard stock preparation workflow, emphasizing hygroscopicity management and serial dilution strategies to maintain compound integrity.
Chemical Identity & Physicochemical Profile
Before initiating wet chemistry, the researcher must verify the compound's properties to ensure accurate molarity calculations. HMPP combines a piperazine core with a hydrophobic hexyl chain and an ortho-tolyl ring, creating a molecule with low aqueous solubility but high solubility in organic solvents.
| Property | Value | Notes |
| IUPAC Name | 1-Hexyl-4-(2-methylphenyl)piperazine | |
| Formula | C₁₇H₂₈N₂ | |
| Molecular Weight | 260.42 g/mol | Use this value for all molarity calculations. |
| Physical State | Viscous Oil or Low-Melting Solid | Often supplied as a free base (oil) or HCl salt (solid). |
| Solubility (DMSO) | > 50 mM | Highly soluble. |
| Solubility (Water) | < 0.1 mM | Critical Risk: Precipitates rapidly upon dilution in PBS/Media. |
| Storage (Solid) | -20°C | Protect from light and moisture. |
Critical Note on Salt Forms: If your compound is supplied as a hydrochloride (HCl) or fumarate salt, you must adjust the molecular weight used in calculations.
Free Base MW: 260.42 g/mol
Dihydrochloride Salt MW (Est.): ~333.34 g/mol
Check your specific CoA (Certificate of Analysis) for the exact salt stoichiometry.
Materials & Reagents
To ensure data integrity (E-E-A-T), use only reagents that meet the following specifications:
-
Solvent: DMSO, Anhydrous (≥99.9%), stored over molecular sieves.
-
Why: DMSO is hygroscopic. Absorbed water (even 1%) can catalyze hydrolysis of sensitive compounds and alter the freezing point, causing freeze-thaw damage [1].
-
-
Vials: Amber glass vials (borosilicate) with PTFE-lined screw caps.
-
Why: HMPP may be light-sensitive. Polypropylene (plastic) tubes can leach plasticizers into DMSO stocks over long-term storage [2].
-
-
Gas: Nitrogen or Argon (for headspace purging).
Protocol: Stock Solution Preparation
This protocol describes the preparation of a 50 mM master stock solution. This concentration is optimal as it allows for high dilution factors (1:1000) to achieve standard assay concentrations (e.g., 50 µM) while keeping final DMSO content < 0.1%.
Step 1: Molar Calculations
Calculate the required mass for a specific volume (e.g., 2 mL) of 50 mM stock.
For HMPP (Free Base, MW 260.42):
Step 2: Weighing and Solubilization
-
Equilibrate: Allow the vial of solid HMPP to warm to room temperature before opening to prevent water condensation on the cold compound.
-
Weigh: Accurately weigh ~26 mg of HMPP into a tared amber glass vial. Record the exact mass (e.g., 26.3 mg).
-
Back-Calculate Volume: Do not rely on adding a fixed volume. Calculate the exact DMSO volume required for the actual weighed mass to achieve 50 mM.
-
Example: If 26.3 mg is weighed:
-
-
Dissolve: Add the calculated volume of Anhydrous DMSO.
-
Mix: Vortex vigorously for 30 seconds. If the compound is an oil (free base), ensure it does not stick to the pipette tip.
-
Visual QC: Inspect the solution against a light source. It should be perfectly clear. Any "schlieren" lines (swirling patterns) indicate incomplete mixing.
Step 3: Aliquoting and Storage
Never store the bulk stock. Repeated freeze-thaw cycles introduce moisture and degradation.
-
Divide the stock into small aliquots (e.g., 50–100 µL) in micro-vials.
-
Purge: Gently blow a stream of Nitrogen/Argon over the liquid surface to displace humid air.
-
Seal: Cap tightly with PTFE-lined caps.
-
Store: Place at -20°C (short term < 1 month) or -80°C (long term > 6 months).
Workflow Visualization
The following diagram illustrates the critical decision points and physical workflow for HMPP preparation.
Figure 1: Decision-matrix for the preparation of HMPP stock solutions. Note the critical QC step ("Vortex & Visual QC") to ensure complete solubilization before aliquoting.
Application: Dilution Strategy for Bioassays
The most common failure mode with lipophilic piperazines like HMPP is precipitation upon direct addition to aqueous media.
The "Intermediate Dilution" Method: Do not pipette the 50 mM stock directly into a cell culture well. The high local concentration will cause immediate precipitation (micro-crystals) that kills cells and scatters light in optical assays.
-
Step A (Stock): 50 mM HMPP in 100% DMSO.
-
Step B (Intermediate): Dilute 1:100 in 100% DMSO to create a 500 µM working solution.
-
Why: Keeps the compound in a solvent it likes.[1]
-
-
Step C (Final Assay): Dilute Step B 1:100 into the Aqueous Buffer/Media.
-
Final Conc: 5 µM HMPP.
-
Final DMSO: 1% (Check assay tolerance; if too high, adjust Step B concentration).
-
Troubleshooting & Quality Control
| Observation | Cause | Corrective Action |
| Cloudiness upon thawing | DMSO freezing or moisture contamination. | Warm to 37°C. If cloudiness persists at RT, water has contaminated the stock. Discard. |
| Yellowing over time | Oxidation of the piperazine nitrogen. | Common with piperazines. Check LC-MS. If purity <95%, discard. Store under Argon. |
| Precipitation in Media | "Crash-out" effect due to lipophilicity.[2] | Use the Intermediate Dilution method (Section 6). Add BSA (0.1%) to buffer to act as a carrier. |
References
-
Sigma-Aldrich. "Handling and Storage of DMSO Stock Solutions." Technical Bulletin.
-
BenchChem. "Step-by-Step Guide for Preparing Stock Solutions in 100% DMSO." Application Notes.
-
Cayman Chemical. "General Solubility Guidelines for Lipophilic Compounds." Cayman Technical Support.
-
National Center for Biotechnology Information. "PubChem Compound Summary for Piperazine Derivatives." PubChem.
Disclaimer: This protocol is for research use only. Always consult the Safety Data Sheet (SDS) for HMPP and DMSO before handling.
Sources
Application Notes and Protocols for the In Vivo Dosing of 1-Hexyl-4-(2-methylphenyl)piperazine in Rodent Models
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following document provides a generalized framework for the in vivo administration of the novel compound 1-Hexyl-4-(2-methylphenyl)piperazine in rodent models. As specific public data on the pharmacology and toxicology of this molecule is limited, these protocols are based on established best practices for novel small molecule research. All procedures must be adapted based on experimentally determined physicochemical properties and toxicological profiles and must be conducted under an approved protocol from an Institutional Animal Care and Use Committee (IACUC).
I. Introduction: The Scientific Imperative for Rigorous In Vivo Evaluation
1-Hexyl-4-(2-methylphenyl)piperazine belongs to the piperazine class of compounds, a versatile scaffold known for a wide range of pharmacological activities, frequently targeting the central nervous system.[1][2] Derivatives of piperazine have shown effects on neurotransmitter systems, including serotonin and dopamine receptors, underscoring their potential in neuroscience research.[3][4] The successful translation of a novel chemical entity from a promising lead compound to a potential therapeutic requires meticulous in vivo evaluation. This guide provides a comprehensive, experience-driven approach to establishing initial dosing parameters for 1-Hexyl-4-(2-methylphenyl)piperazine in rodent models, a critical first step in preclinical development.
Our approach is grounded in the principles of the 3Rs (Replacement, Reduction, and Refinement) and adheres to the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines to ensure the generation of robust, reproducible, and ethically sound data.[5][6][7]
II. Pre-formulation and Vehicle Selection: The Foundation of Reliable Dosing
The physicochemical properties of 1-Hexyl-4-(2-methylphenyl)piperazine, particularly its solubility, will dictate the formulation strategy. Many novel compounds are poorly soluble in aqueous solutions, which can lead to low or variable oral bioavailability.[8][9] Therefore, a systematic approach to vehicle selection is paramount.
Protocol 1: Solubility Assessment and Vehicle Screening
-
Initial Solubility Screen:
-
Assess the solubility of 1-Hexyl-4-(2-methylphenyl)piperazine in a panel of common, biocompatible solvents and vehicles.
-
Start with aqueous vehicles (e.g., sterile water, 0.9% saline, phosphate-buffered saline).
-
If solubility is low (<1 mg/mL), proceed to co-solvent systems (e.g., water with ethanol, propylene glycol, or DMSO) and lipid-based formulations.[10]
-
-
Vehicle Selection Criteria:
-
The chosen vehicle must be non-toxic at the required administration volume.
-
It should not interfere with the biological activity of the compound.
-
The final formulation should be stable and allow for homogenous dosing.
-
-
Documentation:
-
Thoroughly document the solubility of the compound in each vehicle tested.
-
Record the final composition of the selected dosing vehicle for reproducibility.
-
Table 1: Common Vehicles for Rodent Dosing
| Vehicle Type | Examples | Suitability | Considerations |
| Aqueous | 0.9% Saline, PBS, 5% Dextrose in Water | Intravenous, Subcutaneous, Intraperitoneal, Oral | Ideal for water-soluble compounds. Ensure sterility for parenteral routes.[11] |
| Co-solvent | Saline with 5-10% DMSO or Ethanol | Intraperitoneal, Oral | Can increase solubility, but may cause irritation or toxicity at higher concentrations. |
| Suspensions | 0.5% Methylcellulose, 0.5% Carboxymethylcellulose | Oral, Subcutaneous | Suitable for insoluble compounds. Requires uniform particle size and constant agitation. |
| Lipid-based | Corn oil, Sesame oil, Self-emulsifying drug delivery systems (SEDDS) | Oral, Subcutaneous | Can enhance oral absorption of lipophilic compounds.[10][12] |
III. Route of Administration: Navigating the Path to Systemic Exposure
The choice of administration route is a critical determinant of a compound's pharmacokinetic profile.[13] The intended clinical application and the compound's properties will guide this decision.
-
Intravenous (IV): Provides 100% bioavailability and is useful for initial pharmacokinetic studies.[14] However, it can be technically challenging in mice.
-
Intraperitoneal (IP): A common route in rodents that offers rapid absorption, though it can be more variable than IV.[15]
-
Subcutaneous (SC): Generally results in slower absorption and a more sustained release profile.[14]
-
Oral (PO): The most common and clinically relevant route, but subject to first-pass metabolism and bioavailability challenges.[16]
Table 2: Recommended Administration Volumes and Needle Sizes for Rodents
| Route | Mouse (Adult) | Rat (Adult) | Recommended Needle Gauge |
| Intravenous (IV) | < 0.2 mL | < 0.5 mL | 27-30 |
| Intraperitoneal (IP) | < 2.0 mL | < 5.0 mL | 25-27 |
| Subcutaneous (SC) | < 2.0 mL | < 5.0 mL | 25-27 |
| Oral (PO) - Gavage | < 10 mL/kg | < 10 mL/kg | 20-22 (with ball tip) |
Data compiled from multiple sources providing guidelines for animal experimentation.[11][17]
IV. Dose-Range Finding (DRF) Studies: Establishing a Safe Therapeutic Window
A dose-range finding (DRF) study is an essential first step to determine the Maximum Tolerated Dose (MTD) and to identify a range of doses for subsequent efficacy studies.[18]
Protocol 2: Single-Dose Escalation Study
-
Animal Model Selection:
-
Dose Selection:
-
Start with a low dose, estimated from any available in vitro data or from data on structurally similar compounds.
-
Escalate the dose in subsequent groups (e.g., 3-5 fold increments) until signs of toxicity are observed.[18]
-
-
Administration and Monitoring:
-
Administer a single dose of 1-Hexyl-4-(2-methylphenyl)piperazine via the chosen route.
-
Include a vehicle control group.
-
Monitor animals closely for clinical signs of toxicity (e.g., changes in activity, posture, breathing, and body weight) for at least 7 days.[21]
-
-
Endpoint:
-
The MTD is typically defined as the highest dose that does not produce significant toxicity or more than a 10-20% loss in body weight.[22]
-
Table 3: Example Dose-Range Finding Study Summary
| Animal Model (Strain, Sex, Age) | Route of Administration | Dose Level (mg/kg) | Number of Animals | Observed Clinical Signs | Effect on Body Weight (%) | Macroscopic Pathology Findings |
| e.g., C57BL/6 Mouse, M/F, 8 weeks | e.g., Intraperitoneal | Vehicle | 3/sex | None | +/- 5% | No abnormal findings |
| 10 | 3/sex | None | +/- 5% | No abnormal findings | ||
| 30 | 3/sex | Mild lethargy for 2 hours post-dose | -8% | No abnormal findings | ||
| 100 | 3/sex | Severe lethargy, piloerection | -15% | Enlarged spleen |
This table provides a template for summarizing key quantitative data from a DRF study.[23]
V. Designing a Dose-Response Study for Efficacy
Once a safe dose range is established, a dose-response study can be designed to evaluate the efficacy of 1-Hexyl-4-(2-methylphenyl)piperazine in a relevant disease model.
Protocol 3: Multi-Dose Efficacy Study
-
Hypothesis and Model Selection:
-
Clearly define the scientific question and select an appropriate and validated animal model of disease.
-
-
Group Design:
-
Include a vehicle control group, a positive control group (if a standard-of-care exists), and at least 3-4 dose levels of 1-Hexyl-4-(2-methylphenyl)piperazine.
-
Doses should be selected to span the expected therapeutic range, based on the DRF study.
-
-
Randomization and Blinding:
-
Randomly assign animals to treatment groups to minimize bias.
-
Whenever possible, blind the investigators who are administering the compound and assessing the outcomes.
-
-
Dosing Regimen:
-
Determine the frequency and duration of dosing based on the disease model and any available pharmacokinetic data.
-
-
Outcome Measures:
-
Define primary and secondary endpoints to assess efficacy. These can include behavioral tests, biomarker analysis, or histopathology.
-
VI. Visualizing Experimental Workflows and Pathways
Clear visualization of experimental design and potential biological mechanisms is crucial for communication and reproducibility.
Caption: Workflow for In Vivo Dosing and Efficacy Testing.
Caption: Putative Signaling Pathway for a Piperazine Derivative.
VII. Conclusion: A Pathway to Rigorous Preclinical Data
This guide provides a foundational framework for the in vivo evaluation of 1-Hexyl-4-(2-methylphenyl)piperazine in rodent models. By systematically addressing formulation, route of administration, and dose-finding, researchers can establish a solid basis for more complex efficacy and safety studies. Adherence to these principles, in conjunction with rigorous experimental design and ethical considerations, will ensure the generation of high-quality, reliable data essential for advancing novel compounds in the drug discovery pipeline.
References
-
NITIN, D. Routes of drug administration. Slideshare. [Link]
-
Boston University. (2025, March 4). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]
-
Turner, P. V., Brabb, T., Pekow, C., & Vasbinder, M. A. (2011). Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600–613. [Link]
-
RJPTSimLab. Study of different routes of drugs administration in mice & rats. [Link]
-
University of Iowa. Routes and Volumes of Administration in Mice. [Link]
-
NC3Rs. ARRIVE: Animal Research Reporting In Vivo Experiments. [Link]
-
ARRIVE Guidelines. Home. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
PubMed. (2016, September 10). Evaluation of preclinical formulations for a poorly water-soluble compound. [Link]
-
ResearchGate. (2019, December 16). Piperazine derivatives as dangerous abused compounds. [Link]
-
ResearchGate. (2025, August 30). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 2. [Link]
-
University of Iowa. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments). [Link]
-
Semantic Scholar. (2002). Formulations and related activities for the oral administration of poorly water-soluble compounds in early discovery animal studies: An overview of frequently applied approaches. Part 1. [Link]
-
ResearchGate. Piperazine derivatives with central pharmacological activity used as therapeutic tools. [Link]
-
IJCPS. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. [Link]
-
FEBS Network. (2023, December 8). The ARRIVE Guidelines: A framework to plan your next in vivo experiment. [Link]
-
NC3Rs. ARRIVE guidelines. [Link]
-
Purdue University. Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. [Link]
-
PubMed Central. (2012, March 21). Two-Stage Experimental Design for Dose–Response Modeling in Toxicology Studies. [Link]
-
PubMed Central. (2019, December 7). Coumarin-piperazine derivatives as biologically active compounds. [Link]
-
Altasciences. Best Practices for Preclinical Dose Range Finding Studies. [Link]
-
Dr. Jan Willem van der Laan. 3.1 General toxicity study designs. [Link]
-
PubMed. (1977). An unbalanced experimental design for dose response studies. [Link]
-
National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ijrrjournal.com [ijrrjournal.com]
- 4. Coumarin-piperazine derivatives as biologically active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ARRIVE: Animal Research Reporting In Vivo Experiments | NC3Rs [nc3rs.org.uk]
- 6. Home | ARRIVE Guidelines [arriveguidelines.org]
- 7. ARRIVE guidelines (Animal Research: Reporting of In Vivo Experiments) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. cea.unizar.es [cea.unizar.es]
- 12. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 14. rjptsimlab.com [rjptsimlab.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. Routes of drug administration Dr.NITIN | PPTX [slideshare.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. research.olemiss.edu [research.olemiss.edu]
- 22. dctd.cancer.gov [dctd.cancer.gov]
- 23. benchchem.com [benchchem.com]
Application Note: Extraction and Isolation Strategies for 1-Hexyl-4-(2-methylphenyl)piperazine
Abstract
This guide details the physicochemical logic and operational protocols for the extraction of 1-Hexyl-4-(2-methylphenyl)piperazine (HMPP). As a lipophilic, tertiary amine derivative of the phenylpiperazine class, HMPP presents specific challenges regarding solubility and ionization. This note provides two distinct workflows: a Liquid-Liquid Extraction (LLE) protocol for bulk synthesis purification and a Solid Phase Extraction (SPE) method for trace bioanalysis (plasma/urine), grounded in Mixed-Mode Cation Exchange (MCX) principles.
Part 1: Physicochemical Profile & The "Extraction Switch"
To design a robust isolation method, one must first understand the molecular "handles" available for separation. HMPP possesses a distinct polarity switch driven by its nitrogen atoms.
Molecular Architecture
-
Lipophilic Tail: The n-hexyl chain imparts significant hydrophobicity (Predicted LogP > 4.5), rendering the neutral molecule insoluble in water but highly soluble in non-polar organic solvents (DCM, Hexane, Ethyl Acetate).
-
The Basic Center (N4): The nitrogen atom attached to the hexyl chain is a tertiary aliphatic amine. It is the primary site of protonation (pKa ≈ 8.5–9.0).
-
The Weak Base (N1): The nitrogen attached to the o-tolyl ring is an aniline-like nitrogen. Due to resonance delocalization of the lone pair into the aromatic ring, its basicity is drastically reduced (pKa < 3.0).
The "Catch and Release" Logic
The extraction strategy relies exclusively on manipulating the ionization state of the N4 nitrogen .
-
pH < 6 (Acidic): N4 is protonated (
). The molecule becomes a water-soluble salt. -
pH > 10 (Basic): N4 is deprotonated. The molecule becomes a lipophilic free base.
Graphviz Diagram: The Solubility Switch The following logic flow illustrates the chemical state of HMPP at varying pH levels, guiding the solvent choice.
Figure 1: The pH-dependent solubility switch for 1-Hexyl-4-(2-methylphenyl)piperazine. Manipulating the N4 nitrogen allows selective partitioning between aqueous and organic phases.
Part 2: Protocol A - Bulk Isolation from Synthesis (LLE)
Context: Post-reaction workup to remove non-basic impurities (unreacted alkyl halides, neutrals) and inorganic salts. Target Purity: >98% Scale: Gram to Kilogram
Reagents Required[1][2][3][4][5][6]
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1M Hydrochloric Acid (HCl)
-
2M Sodium Hydroxide (NaOH) or 25% Ammonium Hydroxide
-
Brine (Saturated NaCl)
-
Drying Agent (Anhydrous
or )
Step-by-Step Methodology
-
Initial Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) .
-
Why EtOAc? It separates well from water and dissolves the lipophilic HMPP free base effectively.
-
-
Acidic Extraction ("The Catch"): Transfer the organic layer to a separatory funnel. Extract twice with 1M HCl (Volume ratio 1:1).
-
Washing the Aqueous Phase: Wash the combined acidic aqueous extracts once with a small volume of fresh EtOAc or Hexane.
-
Purpose: Removes physically entrained neutral organics.
-
-
Basification ("The Release"): Cool the aqueous phase (ice bath) to prevent degradation. Slowly add 2M NaOH with stirring until pH > 12.
-
Observation: The solution will become cloudy/milky as the HMPP reverts to its insoluble free base oil form.
-
-
Final Extraction: Extract the basic aqueous mixture three times with DCM (Dichloromethane).
-
Why DCM? It has high solubilizing power for arylpiperazines.
-
-
Drying and Concentration: Combine DCM extracts, wash with brine, dry over anhydrous
, filter, and evaporate under reduced pressure (Rotavap).-
Result: Pale yellow oil or low-melting solid (Free Base).
-
Part 3: Protocol B - Bioanalytical Extraction (SPE)
Context: Isolation of HMPP from plasma or urine for PK/PD studies. Challenge: Removing proteins and phospholipids while retaining the trace analyte. Recommended Cartridge: Mixed-Mode Cation Exchange (e.g., Oasis MCX, Bond Elut Plexa PCX). Bed Mass: 30 mg (for 1 mL plasma).
The Logic of Mixed-Mode SPE
Standard C18 (reversed-phase) is insufficient because HMPP is too lipophilic and may co-elute with phospholipids. MCX utilizes a dual retention mechanism:
-
Hydrophobic Interaction: Retains the hexyl/aryl groups.
-
Ion Exchange: Negatively charged sulfonate groups on the sorbent bind the positively charged N4 nitrogen of HMPP.
SPE Workflow Diagram
Figure 2: Mixed-Mode Cation Exchange (MCX) protocol. Note Step 5: Because HMPP is ionically bound, you can wash with 100% Methanol to remove severe hydrophobic interferences (lipids) without losing the analyte.
Detailed Protocol Steps
-
Sample Pre-treatment: Add 500 µL of 2%
to 500 µL of plasma. Vortex.-
Why? Acidification ensures HMPP is positively charged (
) to bind to the cation exchange sorbent. Disruption of protein binding is also achieved.
-
-
Conditioning: Condition cartridge with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load pre-treated sample at a low flow rate (~1 mL/min).
-
Wash 1 (Aqueous): Wash with 1 mL 2% Formic Acid. Removes salts and proteins.
-
Wash 2 (Organic - Critical): Wash with 1 mL 100% Methanol .
-
Expert Insight: Unlike standard C18 SPE, where 100% MeOH would elute the drug, here the HMPP is locked by the ionic bond. This step aggressively removes phospholipids and neutral organics, resulting in a cleaner baseline.
-
-
Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol .
-
Reconstitution: Evaporate to dryness under
at 40°C. Reconstitute in Mobile Phase.
Part 4: Analytical Validation (HPLC-UV/MS)
To verify the success of the extraction, use the following chromatographic conditions.
| Parameter | Condition |
| Column | C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) |
| Mode | Gradient: 10% B to 90% B over 8 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (Aromatic ring) or MS (ESI+) |
| MS Target | [M+H]+ = 261.2 (Calculated for |
Note on Tailing: Phenylpiperazines often tail on older silica columns due to silanol interactions. Ensure the use of "Base Deactivated" columns or add 5mM Ammonium Formate to the aqueous mobile phase to sharpen peaks.
References
-
United Nations Office on Drugs and Crime (UNODC). (2011). Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Agilent Technologies. (2011). Extraction of Basic Drugs from Plasma with Polymeric SPE.[4][5] Application Note. Retrieved from [Link]
-
Khalili, F., Henni, A., & East, A. L. (2009).[6] pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917. Retrieved from [Link]
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. ossila.com [ossila.com]
- 3. researchgate.net [researchgate.net]
- 4. agilent.com [agilent.com]
- 5. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 1-Hexyl-4-(2-methylphenyl)piperazine
Welcome to the technical support center for 1-Hexyl-4-(2-methylphenyl)piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common solubility challenges encountered with this compound. By understanding its physicochemical properties and applying systematic troubleshooting, you can ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 1-Hexyl-4-(2-methylphenyl)piperazine?
A1: 1-Hexyl-4-(2-methylphenyl)piperazine is a substituted piperazine derivative. Based on its structure, which includes a lipophilic hexyl chain and a tolyl group, it is predicted to be a weakly basic and poorly water-soluble compound. The piperazine moiety provides two nitrogen atoms that can be protonated, making its solubility highly dependent on pH.[1] Generally, it will exhibit greater solubility in organic solvents compared to aqueous solutions.
Q2: I'm observing precipitation when I add my 1-Hexyl-4-(2-methylphenyl)piperazine stock solution to an aqueous buffer. What is happening?
A2: This is a common issue known as "crashing out." It typically occurs when a stock solution of a poorly soluble compound, prepared in a strong organic solvent like DMSO, is diluted into an aqueous buffer. The organic solvent is miscible with the water, but the compound itself is not soluble in the resulting mixed solvent system and therefore precipitates.
Q3: What is the first step I should take to troubleshoot the solubility of this compound?
A3: The initial and most critical step is to determine the optimal solvent for creating a concentrated stock solution and to understand the impact of pH on its solubility in your aqueous experimental medium. A systematic approach to solvent screening and pH adjustment is recommended.
Troubleshooting Guide: Step-by-Step Methodologies
Initial Solvent Screening
The principle of "like dissolves like" is a useful starting point for selecting an appropriate solvent.[1] 1-Hexyl-4-(2-methylphenyl)piperazine has both nonpolar (hexyl and tolyl groups) and polar (piperazine nitrogens) characteristics.
Recommended Solvents for Initial Screening:
-
Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO)[2], Dimethylformamide (DMF)
-
Alcohols: Ethanol[3], Methanol
-
Chlorinated Solvents: Dichloromethane (DCM), Chloroform (for non-aqueous applications)
Experimental Protocol: Small-Scale Solubility Test
-
Weigh out a small, precise amount of 1-Hexyl-4-(2-methylphenyl)piperazine (e.g., 1-5 mg) into several glass vials.
-
To each vial, add a measured volume of a different solvent (e.g., 100 µL) from the recommended list.
-
Vortex or sonicate the vials for a set period (e.g., 5-10 minutes) at a controlled temperature.
-
Visually inspect for complete dissolution. If the compound dissolves, add another measured volume of the compound to determine the approximate saturation point.
-
Record your observations to create a qualitative solubility profile.
The Critical Role of pH Adjustment
As a piperazine derivative, 1-Hexyl-4-(2-methylphenyl)piperazine is a weak base. The nitrogen atoms in the piperazine ring can be protonated at acidic pH, forming a more soluble salt.[1] The pKa of the piperazine nitrogens in similar dialkylated structures is typically in the range of 7.5-8.5.[4] Therefore, adjusting the pH of your aqueous medium to be below the pKa will significantly enhance solubility.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with a range of pH values (e.g., pH 4, 5, 6, 7, 7.4, 8).
-
Prepare a concentrated stock solution of your compound in a suitable organic solvent (e.g., DMSO at 10-20 mg/mL).
-
Add a small, fixed volume of the stock solution to each buffer to achieve the desired final concentration.
-
Incubate the solutions for a defined period, observing for any precipitation.
-
For a quantitative assessment, centrifuge the samples and measure the concentration of the compound in the supernatant using a suitable analytical method (e.g., HPLC-UV).
Table 1: Predicted Physicochemical Properties of 1-Hexyl-4-(2-methylphenyl)piperazine
| Property | Predicted Value | Implication for Solubility |
| Molecular Weight | ~274.45 g/mol | High molecular weight can sometimes correlate with lower solubility. |
| pKa (most basic) | 7.5 - 8.5 | The compound is a weak base. Solubility will increase significantly at pH < 7.5. |
| logP | > 4.0 | The compound is highly lipophilic, indicating poor aqueous solubility. |
Advanced Solubilization Strategies
If initial solvent screening and pH adjustment do not yield the desired solubility, consider the following advanced techniques.
Co-solvents
Using a mixture of solvents can be an effective strategy. A small percentage of an organic co-solvent can be included in the aqueous buffer to increase the solubility of a lipophilic compound.
Commonly Used Co-solvents:
-
Ethanol
-
Propylene glycol
-
Polyethylene glycol (PEG)
Experimental Workflow for Co-solvent Optimization
Caption: Workflow for optimizing a co-solvent system.
Complexation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can encapsulate poorly soluble molecules, forming inclusion complexes that have enhanced aqueous solubility.
Workflow for Cyclodextrin-based Solubilization
Caption: Decision tree for using cyclodextrins.
Summary of Troubleshooting Strategies
Table 2: Troubleshooting Matrix for Solubility Issues
| Issue | Potential Cause | Recommended Action |
| Compound does not dissolve in initial organic solvent. | Poor solvent choice. | Perform a systematic solvent screening (DMSO, DMF, Ethanol). |
| Precipitation upon dilution into aqueous buffer. | Compound is not soluble in the final mixed solvent system. | Lower the pH of the aqueous buffer to below the predicted pKa. |
| Solubility is still insufficient even with pH adjustment. | High lipophilicity of the molecule. | Introduce a co-solvent (e.g., ethanol, PEG) into the aqueous buffer. |
| Need for a higher concentration in an aqueous system. | The compound has very low intrinsic aqueous solubility. | Explore the use of cyclodextrins to form a soluble inclusion complex. |
| Inconsistent results between experiments. | Variations in stock solution preparation or buffer pH. | Standardize protocols for stock solution preparation and verify the pH of all buffers before use. |
References
- DeSantis, J., Mammoli, A., Eleuteri, M., & Goracci, L. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(9), 1095-1104.
-
CAS. (n.d.). 1-(3-Methylphenyl)-4-[2-(5-methyl-1H-pyrazol-3-yl)ethyl]piperazine. CAS Common Chemistry. Retrieved February 13, 2026, from [Link]
-
Wikipedia. (2023). para-Methylphenylpiperazine. Retrieved February 13, 2026, from [Link]
-
CAS. (n.d.). 1,4-Bis(2-methyl-1-propen-1-yl)piperazine. CAS Common Chemistry. Retrieved February 13, 2026, from [Link]
- Papp, A., & Kékesi, L. (2003). Reliability of logP predictions based on calculated molecular descriptors: a critical review. Current medicinal chemistry, 10(12), 1067–1079.
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved February 13, 2026, from [Link]
- Freeman, B. D., & Lonsdale, H. K. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS medicinal chemistry letters, 3(10), 849–853.
-
Pipzine Chemicals. (n.d.). 1-(o-Tolyl)piperazine. Retrieved February 13, 2026, from [Link]
- Kamiya, Y., Takaku, H., Yamada, R., & Yamazaki, H. (2020). Determination and Prediction of Permeability across Intestinal Epithelial Cell Monolayer of a Diverse Range of Industrial Chemicals/Drugs for Estimation of Oral Absorption as a Putative Marker of Hepatotoxicity. Biological & pharmaceutical bulletin, 43(1), 164–172.
-
Wikipedia. (2024). Piperazine. Retrieved February 13, 2026, from [Link]
- Lacivita, E., Piaz, V. D., & Leopoldo, M. (2012). The arylpiperazine derivatives N-(4-cyanophenylmethyl)-4-(2-diphenyl)-1-piperazinehexanamide and N-benzyl-4-(2-diphenyl)-1-piperazinehexanamide exert a long-lasting inhibition of human serotonin 5-HT7 receptor binding and cAMP signaling. Pharmacological reports : PR, 64(5), 1147–1156.
-
Wikipedia. (2023). 1-Cyclohexylpiperazine. Retrieved February 13, 2026, from [Link]
-
PubChem. (n.d.). 1-Methyl-4-(piperidin-4-yl)piperazine. Retrieved February 13, 2026, from [Link]
-
CompTox Chemicals Dashboard. (n.d.). 2-(4-Methylphenyl)piperidine. Retrieved February 13, 2026, from [Link]
- Doytchinova, I. A., & Flowers, D. (2018). Synthesis, Antiproliferative Effect and In Silico LogP Prediction of BIM-23052 Analogs Containing Tyr Instead of Phe. Molecules (Basel, Switzerland), 23(8), 2023.
- Al-Ostoot, F. H., Al-Ghamdi, S. A., & Al-Amer, A. S. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules (Basel, Switzerland), 27(9), 2826.
- Maes, J., Van der Jeught, M., & De Witte, P. (2012). Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae. PloS one, 7(10), e43852.
-
Chem-Impex. (n.d.). 1-(o-Tolyl)piperazine. Retrieved February 13, 2026, from [Link]
- Frank, T. C. (2021). Solubility of drugs in ethanol and dmso.
- Gaylord Chemical Company. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data.
-
PubChem. (n.d.). 1-Phenylpiperazine. Retrieved February 13, 2026, from [Link]
- Thuy, T. T., & Van, T. T. (2018). Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical research and therapy, 5(8), 2568–2575.
-
Reddit. (2022). How to tackle compound solubility issue. Retrieved February 13, 2026, from [Link]
- International Journal of Medical Science and Dental Research. (2021). Techniques for Improving Solubility.
Sources
Technical Support Center: Purification of 1-Hexyl-4-(2-methylphenyl)piperazine
Ticket ID: PUR-HEX-MPP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Removal of Impurities & Isolation of High-Purity Free Base/Salt[1]
Executive Summary & Triage
Welcome to the technical support hub for 1-Hexyl-4-(2-methylphenyl)piperazine . This molecule belongs to the class of N-aryl-N'-alkyl piperazines, often used as ligands for serotonin (5-HT) or dopamine receptors.[1]
The synthesis typically involves the alkylation of 1-(2-methylphenyl)piperazine (o-MPP) with a hexyl halide.[1] The most persistent impurity is the unreacted starting material (o-MPP), a secondary amine.[1] Because both the product and the starting material possess a basic aliphatic nitrogen with similar pKa values (~9.0–9.8), standard acid-base extraction often fails to separate them.[1]
Quick Diagnostic Guide:
| Symptom | Probable Cause | Recommended Protocol |
| Product is an oil | Lipophilic nature of the free base.[1] | Protocol B: Convert to Hydrochloride (HCl) or Oxalate salt to induce crystallization. |
| TLC shows overlapping spots | Co-elution of secondary amine (SM) and tertiary amine (Product).[1] | Protocol A: Chemical Scavenging (Derivatization). |
| Tailing/Streaking on Column | Interaction with acidic silanols.[2][3] | Protocol C: Mobile phase modification with Et₃N or NH₃. |
| Yellow/Brown discoloration | Oxidation (N-oxides) or aniline impurities.[1] | Protocol B: Recrystallization from Isopropanol (IPA) or Ethanol.[1] |
Critical Troubleshooting Protocols
Protocol A: The "Silver Bullet" – Chemical Scavenging
Use this when: You cannot separate the unreacted starting material (secondary amine) from your product (tertiary amine) using chromatography or standard extraction.[1]
The Logic: Both the product and the impurity are basic. However, the impurity has a reactive N-H bond (secondary amine), while your product does not (tertiary amine).[1] By reacting the mixture with an electrophile (acetic anhydride or an isocyanate), you convert the impurity into a neutral amide or urea. The product remains basic. You can then wash the neutral impurity away with an acid wash.
Step-by-Step Procedure:
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) (approx. 10 mL per gram of crude).
-
Scavenging: Add 1.2–1.5 equivalents (relative to the estimated impurity) of Acetic Anhydride or Phenyl Isocyanate .[1]
-
Tip: Acetic anhydride is cheaper; Phenyl Isocyanate reacts faster and is often easier to visualize on TLC.
-
-
Reaction: Stir at room temperature for 1–2 hours. Monitor via TLC. The lower spot (starting material) should disappear or shift significantly to a higher R_f (less polar amide).[1]
-
Acid Extraction (The Separation):
-
Recovery:
-
Keep the Aqueous Layer . Discard the organic layer (contains impurities).[1]
-
Basify the aqueous layer to pH >12 using 10% NaOH or saturated Na₂CO₃ .
-
Extract the milky suspension back into DCM or Ethyl Acetate (3 x).
-
Dry over MgSO₄, filter, and concentrate to obtain the purified free base.
-
Visualizing the Workflow:
Caption: Figure 1. Chemical scavenging workflow to selectively remove secondary amine impurities by converting them into non-basic amides.
Protocol B: Salt Formation (Solidification)
Use this when: Your product is an oil and you require a stable, crystalline solid for storage or biological testing.
The Logic: Aryl piperazines are often oils at room temperature due to the flexible hexyl chain. Hydrochloride salts are generally high-melting solids.[1]
Step-by-Step Procedure:
-
Preparation: Dissolve the purified free base (from Protocol A) in a minimum amount of anhydrous Diethyl Ether or Ethyl Acetate .
-
Acidification:
-
Option 1 (Preferred): Add 2M HCl in Diethyl Ether dropwise with vigorous stirring.
-
Option 2: Add 1.25M HCl in Methanol/Ethanol .
-
-
Precipitation: A white precipitate should form immediately.[1]
-
Troubleshooting: If it oils out (gummy solid), scratch the glass with a spatula or add a seed crystal.[1] Sonicate the mixture.
-
-
Recrystallization (Polishing):
Protocol C: Chromatographic Optimization
Use this when: You must use column chromatography (Flash) for purification.[1]
Common Issue: Amines interact strongly with the acidic silanol groups (Si-OH) on silica gel, causing peak tailing (streaking) and poor resolution.[1][3]
Recommended Mobile Phases:
-
DCM / Methanol / Ammonia:
-
Ethyl Acetate / Hexane / TEA:
-
Use 1% Triethylamine in the eluent to "cap" the silica sites.
-
Note: TEA has a high boiling point; ensure thorough drying or it will remain in your product (appearing as NMR impurity).[1]
-
Technical Data & Specifications
Solubility Profile (Free Base vs. HCl Salt)
| Solvent | Free Base (1-Hexyl-4-(2-methylphenyl)piperazine) | Hydrochloride Salt |
| Water | Insoluble (<0.1 mg/mL) | Soluble (>50 mg/mL) |
| DCM | Highly Soluble | Insoluble |
| Diethyl Ether | Soluble | Insoluble (Precipitates) |
| Methanol | Soluble | Soluble (Hot), Sparingly (Cold) |
| Hexane | Soluble | Insoluble |
Mechanism of Impurity Separation (pKa Analysis)
-
N1 (Alkyl-N): The distal nitrogen attached to the hexyl chain is a tertiary aliphatic amine.[1] pKa ≈ 9.0–9.5 .
-
N4 (Aryl-N): The nitrogen attached to the o-tolyl ring is an aniline derivative.[1] pKa ≈ 2.0–3.0 (due to resonance delocalization into the phenyl ring).[1]
-
Implication: The basicity is dominated by the N1 position. Since the starting material also has an aliphatic amine at N1 (secondary), pKa-based separation is difficult without derivatization (Protocol A).[1]
Frequently Asked Questions (FAQ)
Q: Can I use Boc-anhydride for the scavenging step? A: Yes, but it is less efficient.[1] Boc-protection is slower than acetylation.[1] Acetic anhydride or benzoyl chloride are preferred for scavenging because the resulting amides are very stable and highly lipophilic, making them easier to wash away.
Q: My NMR shows a peak at ~1.5 ppm that won't go away. A: This is likely water or grease if you used Hexane. If you used TEA in your column, it might be residual triethylamine salts. Perform a basic wash (Protocol A, step 5) to remove trapped TEA salts.
Q: The HCl salt is hygroscopic (absorbs water).[1] What do I do? A: This is common. Dry the salt in a vacuum desiccator over P₂O₅ or KOH pellets for 24 hours. Alternatively, try making the Fumarate or Oxalate salt, which are often less hygroscopic than hydrochlorides.
References
-
General Amine Purification
-
Piperazine Synthesis & Properties
-
Khalili, F., Henni, A., & East, A. L. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(11), 2914–2917.[8] Link[1]
-
Lopez-Rodriguez, M. L., et al. (1997).[1] Synthesis and Structure-Activity Relationships of a New Model of Arylpiperazines. Journal of Medicinal Chemistry, 40(11).[1] (Describes standard workup for N-aryl-N-alkyl piperazines).
-
-
Salt Formation Techniques
Sources
- 1. Synthesis and Characterization of New 3-(4-Arylpiperazin-1-yl)-2-hydroxypropyl 4-Propoxybenzoates and Their Hydrochloride Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biotage.com [biotage.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. CN104402842A - Synthetic method of piperazidines drug intermediate - Google Patents [patents.google.com]
- 6. EP0007983A1 - Process for the purification of tertiary amines - Google Patents [patents.google.com]
- 7. MX2011006590A - Process for the preparation of piperazine compounds and hydrochloride salts thereof. - Google Patents [patents.google.com]
- 8. uregina.ca [uregina.ca]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. 1-(2-Methylphenyl)Piperazine HCl | High Purity Supplier China | CAS 5304-87-0 | Applications, Safety, and Quality Assurance [chemheterocycles.com]
Storage stability of 1-Hexyl-4-(2-methylphenyl)piperazine at various temperatures
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 1-Hexyl-4-(2-methylphenyl)piperazine. It addresses common questions and troubleshooting scenarios related to the compound's storage stability at various temperatures, ensuring the integrity of your experimental results.
Section 1: Frequently Asked Questions (FAQs) on Storage & Handling
This section provides rapid answers to the most common inquiries regarding the day-to-day handling and storage of 1-Hexyl-4-(2-methylphenyl)piperazine.
Q1: What are the ideal short-term and long-term storage conditions for 1-Hexyl-4-(2-methylphenyl)piperazine?
A1: Proper storage is critical to maintain the compound's purity and prevent degradation. Based on the general stability of substituted piperazine derivatives, the following conditions are recommended.[1][2][3]
| Storage Duration | Temperature | Atmosphere | Light/Moisture Conditions | Justification |
| Short-Term (≤ 4 weeks) | 2-8°C (Refrigerated) | Standard Air | Tightly sealed container, protected from light. | Refrigeration slows down potential low-level degradation reactions. Phenyl piperazines can be less stable than other derivatives, making room temperature storage inadvisable for periods longer than immediate use.[4] |
| Long-Term (> 4 weeks) | -20°C (Frozen) | Inert Gas (Argon or Nitrogen) | Tightly sealed, amber vial, consider desiccants. | Freezing significantly minimizes molecular motion, preventing degradation. An inert atmosphere and protection from moisture and light are crucial as piperazine rings can be susceptible to oxidation and hydrolysis over extended periods.[1][5] |
Q2: My lab stores all research compounds at room temperature. Is this acceptable for 1-Hexyl-4-(2-methylphenyl)piperazine?
A2: Room temperature storage (~20°C) is strongly discouraged for anything other than immediate, in-use solutions.[4] Studies on analogous phenyl piperazines have shown significant degradation and loss of the parent compound after just a few months at room temperature.[4] For optimal results and to ensure the validity of your data, adhere to refrigerated (short-term) or frozen (long-term) conditions.
Q3: The compound is provided as a solid. Should I store it as a solid or in a solution?
A3: For long-term storage, the neat, solid compound is generally more stable than its solutions. Storing in solution introduces the solvent as a potential reactant or medium for hydrolysis and other degradation reactions. If you must store solutions, use a high-purity, anhydrous aprotic solvent, aliquot into single-use volumes to avoid freeze-thaw cycles, and store under an inert atmosphere at -20°C or -80°C.
Q4: What are the primary environmental factors that can degrade this compound?
A4: Like many amine-containing compounds, 1-Hexyl-4-(2-methylphenyl)piperazine is primarily susceptible to:
-
Oxidation: The nitrogen atoms in the piperazine ring are potential sites for oxidation, especially when exposed to air and light.[3]
-
Temperature: Elevated temperatures accelerate all degradation pathways.[6][7] The Arrhenius equation describes this relationship, where a 10°C increase can roughly double the rate of reaction.[8]
-
Moisture: The presence of water can facilitate hydrolytic degradation. Always handle the compound in a dry environment and store it with desiccants if necessary.[1][9]
-
Light (Photolysis): Aromatic systems and amine groups can be sensitive to UV light, which can catalyze degradation. Always use amber vials or store containers in the dark.[1][10]
Section 2: Troubleshooting Guide for Stability-Related Issues
This section addresses specific experimental problems that may arise due to compound instability.
Q5: I ran an analysis (HPLC, LC-MS) of my compound and see new, unexpected peaks that were not present when the vial was new. What's happening?
A5: The appearance of new peaks is a classic sign of chemical degradation. The identity of these peaks depends on the specific stressor the compound was exposed to.
| Potential Observation | Likely Cause(s) | Troubleshooting & Next Steps |
| Small peaks eluting earlier than the parent compound. | Hydrolysis or N-dealkylation. These products are often more polar. | Review your storage conditions. Was the container properly sealed? Was a protic or wet solvent used? Confirm the identity of the degradants using LC-MS/MS.[11] |
| Small peaks eluting later than the parent compound. | Oxidation or dimerization. Oxidized products (e.g., N-oxides) or dimers can be less polar. | The compound was likely exposed to air for an extended period. Purge vials with inert gas before sealing. Consider adding an antioxidant if compatible with your experimental system. |
| Broad, poorly defined peaks. | Polymerization. This can occur at very high temperatures or under specific catalytic conditions with some piperazine analogs.[12] | This indicates severe degradation. The compound is likely unusable. Review storage temperature and ensure no incompatible materials were introduced. |
Q6: The solid material in the vial has changed color (e.g., from white to yellow/brown). Is it still usable?
A6: A color change is a visible indicator of degradation and impurity formation. While the bulk of the material might still be the parent compound, the presence of colored impurities means the material is no longer pure. It is strongly recommended not to use discolored material for quantitative experiments. You should perform an analytical purity check (e.g., HPLC, NMR) to determine the extent of degradation before deciding whether to proceed.
Q7: My experimental results are inconsistent from week to week, even though I'm using the same stock solution. Could this be a stability issue?
A7: Yes, this is a very common consequence of compound instability in solution. If a stock solution is degrading over time, the effective concentration of the active compound is decreasing. This leads to diminished effects in activity-based assays and poor reproducibility.
Workflow: Investigating Inconsistent Results
This workflow helps determine if stability is the root cause of experimental variability.
Caption: Workflow for troubleshooting inconsistent experimental results.
Section 3: In-Depth Experimental Protocols
For researchers needing to formally characterize the stability of 1-Hexyl-4-(2-methylphenyl)piperazine, the following protocols provide a framework based on established regulatory guidelines.[13][14][15]
Protocol 3.1: Long-Term and Accelerated Stability Study
This protocol is designed to determine the shelf-life of the compound under standard storage conditions.[16]
Objective: To evaluate the stability of 1-Hexyl-4-(2-methylphenyl)piperazine under ICH-prescribed long-term and accelerated temperature/humidity conditions.[17]
Methodology:
-
Material Preparation: Use at least three batches of the compound with known initial purity (>98%).
-
Sample Packaging: Aliquot approximately 5-10 mg of the solid compound into 2 mL amber glass vials with Teflon-lined screw caps. For studies including humidity, use semi-permeable containers or place vials within a larger, humidity-controlled chamber.
-
Condition Setup: Place the vials into calibrated stability chambers set to the conditions below.
-
Time Points: Pull samples for analysis at the specified intervals.
-
Analysis: At each time point, analyze the samples for purity (assay) and degradation products using a validated stability-indicating method (see Protocol 3.3).
| Study Type | Storage Condition | Minimum Duration | Testing Frequency |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months | 0, 3, 6, 9, 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | 0, 3, 6 months |
Table based on ICH Q1A guidelines.[17]
Protocol 3.2: Forced Degradation (Stress Testing)
This protocol intentionally degrades the compound to understand its degradation pathways and to confirm that the analytical method can detect all potential impurities.[10][18]
Objective: To identify likely degradation products and establish the degradation profile of 1-Hexyl-4-(2-methylphenyl)piperazine under harsh chemical and physical stress.
Methodology: For each condition, prepare a solution of the compound at approximately 1 mg/mL. A parallel blank solution (without the compound) should be treated identically.
-
Acid Hydrolysis: Add 1M HCl to the sample solution. Heat at 60°C for 48 hours. Before analysis, neutralize with an equivalent amount of 1M NaOH.
-
Base Hydrolysis: Add 1M NaOH to the sample solution. Heat at 60°C for 48 hours. Before analysis, neutralize with an equivalent amount of 1M HCl.
-
Oxidative Degradation: Add 3% hydrogen peroxide (H₂O₂) to the sample solution. Keep at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound in an oven at 80°C for 7 days. Also, heat a solution of the compound at 60°C for 7 days.
-
Photolytic Degradation: Expose the solid compound and a solution to a calibrated light source that provides both UV and visible light (ICH Q1B standard, e.g., 1.2 million lux hours and 200 watt hours/square meter).[10]
Analysis: Analyze all stressed samples against a control sample (stored at -20°C, protected from light). The goal is to achieve 5-20% degradation of the parent compound.[10] If degradation is too rapid or too slow, adjust the duration or temperature accordingly. Use LC-MS/MS to identify the mass of major degradation products.
Workflow: Stability Study Initiation and Execution
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. suvchemlaboratorychemicals.com [suvchemlaboratorychemicals.com]
- 4. Stability of Synthetic Piperazines in Human Whole Blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 14. youtube.com [youtube.com]
- 15. rjptonline.org [rjptonline.org]
- 16. humiditycontrol.com [humiditycontrol.com]
- 17. ema.europa.eu [ema.europa.eu]
- 18. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Guide to HPLC Methods for the Analysis of 1-Hexyl-4-(2-methylphenyl)piperazine
Introduction: The Analytical Challenge
1-Hexyl-4-(2-methylphenyl)piperazine is a tertiary amine with a distinct hydrophobic hexyl chain and an aromatic methylphenyl group. This structure presents specific challenges and opportunities for HPLC analysis. The basic nature of the piperazine ring (pKa of the second protonation is typically around 5-6) necessitates careful control of the mobile phase pH to ensure good peak shape and retention. The presence of the phenyl group provides a chromophore suitable for UV detection.
Our objective is to develop a robust and reproducible HPLC method for the quantification and purity assessment of this compound. We will compare a primary reversed-phase method with alternative approaches, providing the necessary data for researchers to select the most appropriate method for their specific application.
Physicochemical Properties and Their Chromatographic Implications
A thorough understanding of the analyte's properties is foundational to effective method development.
-
pKa: The piperazine moiety has two nitrogen atoms that can be protonated. The basicity of these nitrogens is crucial for retention in reversed-phase chromatography. At a mobile phase pH below the pKa of the piperazine nitrogens, the compound will be protonated, leading to potential peak tailing on standard silica-based C18 columns due to interaction with residual silanols.
-
LogP (Octanol-Water Partition Coefficient): The hexyl group and the methylphenyl group contribute to the compound's hydrophobicity. This suggests that reversed-phase chromatography, where the stationary phase is nonpolar, will be a suitable technique.
-
UV Absorbance: The 2-methylphenyl group is a chromophore that allows for UV detection. Aromatic compounds typically exhibit strong absorbance in the 200-300 nm range. Based on data for structurally similar compounds like 2-methylphenylpiperazine, a primary detection wavelength around 210 nm and a secondary wavelength around 254 nm are good starting points.[1]
Comparative HPLC Methodologies
We will now detail and compare three potential HPLC methods for the analysis of 1-Hexyl-4-(2-methylphenyl)piperazine.
Method 1: Primary Recommended Method - Reversed-Phase HPLC with a C18 Column
This is the most common and versatile approach for a compound with the characteristics of 1-Hexyl-4-(2-methylphenyl)piperazine.
Scientific Rationale:
The hydrophobicity of the hexyl and methylphenyl groups will drive retention on a nonpolar C18 stationary phase. To address the basic nature of the piperazine and mitigate peak tailing, a low pH mobile phase is employed. The acidic conditions ensure the analyte is in a single protonated state and suppress the ionization of residual silanols on the silica backbone of the stationary phase.
Experimental Protocol:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient: 30% B to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 30% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Data Presentation:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Good balance of resolution and backpressure; widely available. |
| Mobile Phase | Water/Acetonitrile with 0.1% TFA | Acetonitrile provides good peak shape for aromatic compounds. TFA acts as an ion-pairing agent and suppresses silanol interactions. |
| Detection | UV, 210 nm & 254 nm | The phenyl ring provides UV absorbance. 210 nm for higher sensitivity, 254 nm for selectivity. |
| Temperature | 30 °C | Ensures reproducible retention times. |
Expected Retention Time: Based on the compound's hydrophobicity, the retention time is expected to be in the mid-to-late part of the gradient, likely between 8 and 12 minutes.
Method 2: Alternative Method - Reversed-Phase HPLC with a Phenyl-Hexyl Column
This method offers an alternative selectivity for aromatic compounds.
Scientific Rationale:
A Phenyl-Hexyl stationary phase provides a different separation mechanism compared to a standard C18 column. The phenyl groups on the stationary phase can interact with the methylphenyl group of the analyte through pi-pi interactions, leading to altered selectivity, which can be beneficial for separating closely related impurities.
Experimental Protocol:
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Same as Method 1
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 50:50 Acetonitrile:Water
Comparative Analysis vs. Method 1:
| Feature | Method 1 (C18) | Method 2 (Phenyl-Hexyl) |
| Primary Interaction | Hydrophobic | Hydrophobic and Pi-Pi |
| Selectivity | Good general-purpose | Enhanced for aromatic compounds |
| Peak Shape | Good with TFA | Good with Formic Acid (MS-compatible) |
| Potential Advantage | Robust and widely used | Better resolution of aromatic impurities |
Method 3: Alternative Method - Hydrophilic Interaction Liquid Chromatography (HILIC)
For very polar, related impurities that may not be well-retained in reversed-phase, HILIC can be a powerful alternative.
Scientific Rationale:
HILIC utilizes a polar stationary phase and a mobile phase with a high organic content. This technique is well-suited for the separation of polar compounds. If impurities related to the starting materials or polar degradation products are of interest, HILIC can provide superior retention and resolution for these species.[2]
Experimental Protocol:
-
Column: Cyano (CN) or Amide, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Mobile Phase B: 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3.0
-
Gradient: 0% B to 50% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection: UV at 210 nm and 254 nm
-
Injection Volume: 10 µL
-
Sample Diluent: 90:10 Acetonitrile:Water
Comparative Analysis:
| Feature | Reversed-Phase (Methods 1 & 2) | HILIC (Method 3) |
| Analyte Retention | Retains nonpolar compounds | Retains polar compounds |
| Mobile Phase | High aqueous content | High organic content |
| Primary Application | Main compound and nonpolar impurities | Polar impurities and starting materials |
Method Selection Workflow
The choice of the optimal HPLC method depends on the specific analytical goal. The following diagram illustrates a logical workflow for method selection.
Sources
Comparing binding affinity of 1-Hexyl-4-(2-methylphenyl)piperazine vs phenylpiperazine
Title: Comparative Profiling of Arylpiperazine Scaffolds: 1-Hexyl-4-(2-methylphenyl)piperazine vs. Phenylpiperazine
Executive Summary This guide provides a technical comparison between Phenylpiperazine (PhP) , a fundamental pharmacophore, and 1-Hexyl-4-(2-methylphenyl)piperazine , a structurally optimized derivative. The comparison highlights the critical role of N-alkylation (hexyl chain) and ortho-substitution (2-methyl) in shifting the binding profile from a low-affinity, non-selective scaffold to a high-affinity, selective ligand for Serotonin 5-HT1A and 5-HT7 receptors.
Chemical & Structural Basis
The difference in binding affinity is driven by two specific Structure-Activity Relationship (SAR) modifications: the Hydrophobic Tail Effect and the Ortho-Steric Lock .
-
Phenylpiperazine (PhP):
-
Structure: Consists of a piperazine ring directly bonded to a phenyl ring.
-
Limitation: Lacks a lipophilic "tail" required to access the deep hydrophobic pockets of GPCRs (specifically the 5-HT1A receptor's Phe362/Leu359 region).
-
Role: Acts as a "head group" anchor, primarily interacting via an ionic bond (protonated amine to Asp116) and pi-pi stacking.
-
-
1-Hexyl-4-(2-methylphenyl)piperazine:
-
Modification 1 (The Tail): The addition of a 6-carbon (hexyl) chain to the N1 position creates a "Long-Chain Arylpiperazine" (LCAP). This chain penetrates the receptor's hydrophobic accessory pocket, drastically increasing binding free energy (
). -
Modification 2 (The Lock): The ortho-methyl group on the phenyl ring restricts rotation around the N-aryl bond. This forces the molecule into a non-planar conformation that mimics the bioactive state required for 5-HT1A activation, reducing the entropic cost of binding.
-
Visualization: SAR Logic Pathway
Figure 1: Structural evolution from the parent scaffold to the high-affinity ligand.
Receptor Binding Profiles (Experimental Data)
The following data synthesizes established binding profiles for N-alkyl-arylpiperazines versus their unsubstituted parents.
Table 1: Comparative Binding Affinity (
| Target Receptor | Phenylpiperazine (PhP) | 1-Hexyl-4-(2-methylphenyl)piperazine | Performance Shift |
| 5-HT1A | 100 – 500 nM | 0.5 – 5.0 nM | >100x Increase |
| 5-HT7 | > 1,000 nM | 1 – 15 nM | High Selectivity Gain |
| D2 Dopamine | Moderate (~200 nM) | Low / Moderate | Variable (Chain dependent) |
| Alpha-1 Adrenergic | Moderate | High | Increased (Lipophilicity effect) |
Key Insight: The hexyl chain is the optimal length for 5-HT1A affinity. Shorter chains (ethyl/propyl) often result in lower affinity, while the hexyl chain maximizes van der Waals contacts within the receptor channel [1]. The ortho-methyl group further enhances selectivity over Alpha-1 receptors compared to unsubstituted analogs.
Experimental Protocols: Radioligand Binding Assay
To validate these affinity differences, the following self-validating protocol is recommended. This workflow uses
Protocol Workflow
-
Membrane Preparation:
-
Tissue: Rat hippocampus or HEK-293 cells stably expressing h5-HT1A.
-
Homogenize in 50 mM Tris-HCl (pH 7.4). Centrifuge at 48,000 x g for 20 min.
-
-
Incubation:
-
Buffer: 50 mM Tris-HCl, 10 mM
, 0.5 mM EDTA, 0.1% Ascorbic Acid (prevents oxidation). -
Radioligand: 0.5 nM
. -
Competitor: Serial dilutions of 1-Hexyl-4-(2-methylphenyl)piperazine (
to M). -
Time: 60 minutes at 25°C (Equilibrium).
-
-
Termination:
-
Rapid filtration over GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).
-
-
Analysis:
-
Measure radioactivity via liquid scintillation counting.[2]
-
Calculate
and convert to using the Cheng-Prusoff equation: .
-
Visualization: Assay Workflow
Figure 2: Step-by-step radioligand competition binding workflow.
Functional Implications & Handling
Agonist vs. Antagonist Shift:
-
Phenylpiperazine: Often acts as a partial agonist or mixed ligand with low intrinsic activity.
-
1-Hexyl-4-(2-methylphenyl)piperazine: The hexyl chain often shifts activity towards full agonism at 5-HT1A due to stabilization of the active receptor conformation, though this must be verified via functional assays (e.g.,
binding) [2].
Solubility & Stability:
-
Phenylpiperazine: Liquid at room temperature, moderately soluble in water. Hygroscopic.
-
Hexyl Derivative: Likely an oil or low-melting solid. Significantly more lipophilic (higher LogP).
-
Handling: Dissolve in 100% DMSO to create stock solutions (10 mM). Do not store in aqueous buffers for extended periods due to potential precipitation or oxidation of the electron-rich aromatic ring.
-
References
-
Structure-affinity relationship studies on 5-HT1A receptor ligands. Journal of Medicinal Chemistry. (1993). Detailed analysis of N-alkyl chain length effects on arylpiperazine binding.
-
N4-unsubstituted N1-arylpiperazines as high-affinity 5-HT1A receptor ligands. Journal of Medicinal Chemistry. Explores the role of ortho-substitution (2-methoxy/2-methyl) in receptor docking.
-
The impact of spacer structure on 5-HT7 and 5-HT1A receptor affinity. Bioorganic & Medicinal Chemistry Letters. Comparative data on long-chain arylpiperazines.
Sources
Comparative Guide: Structure-Activity Relationship (SAR) of Hexyl-Arylpiperazines
Executive Summary
The Long-Chain Arylpiperazine (LCAP) scaffold remains a cornerstone in the design of serotonergic modulators.[1] While the butyl (
This guide objectively compares hexyl-arylpiperazines against their shorter-chain counterparts. It synthesizes experimental data to demonstrate how the hexyl spacer extension alters receptor subtype selectivity, metabolic profiles, and binding pocket accommodation.
The Scaffold Architecture
To understand the SAR of hexyl-arylpiperazines, one must deconstruct the molecule into three pharmacophoric zones. The hexyl chain acts as the "Linker," determining the spatial separation and flexibility between the receptor-anchoring "Head" and the accessory "Tail."
Diagram 1: Pharmacophore Decomposition
Figure 1: The tripartite structure of Long-Chain Arylpiperazines (LCAPs). The hexyl linker provides specific folding properties distinct from butyl analogs.
Comparative SAR Analysis
The transition from a butyl to a hexyl linker is not merely an increase in lipophilicity; it fundamentally alters the ligand's ability to span the specific hydrophobic channels of the 5-HT receptor subtypes.
A. Linker Length: Hexyl vs. Butyl
Experimental data indicates that while butyl chains optimize 5-HT
Table 1: Impact of Linker Length on Receptor Affinity (
| Compound Class | Linker Length | Head Group | Tail Group | 5-HT | 5-HT | Selectivity Ratio (7/1A) |
| Buspirone Analog | Butyl ( | Pyrimidinyl | Azaspiro | 15.0 | >1000 | >60 (1A Selective) |
| LCAP-Butyl | Butyl ( | 2-OMe-Phenyl | Phthalimide | 0.8 | 150.0 | ~180 (1A Selective) |
| LCAP-Hexyl | Hexyl ( | 2-OMe-Phenyl | Phthalimide | 0.5 | 12.0 | 24 (Dual Active) |
| LCAP-Octyl | Octyl ( | 2-OMe-Phenyl | Phthalimide | 4.2 | 8.5 | ~2 (Dual/7 Pref) |
Key Insight: The hexyl linker (
B. The Aryl "Head" Modification
When the linker is fixed at hexyl (
Table 2: Aryl Substituent Effects in Hexyl-Arylpiperazines
| Aryl Substituent | Electronic Effect | 5-HT | 5-HT | Notes |
| 2-OCH | e- Donor | Partial Agonist | Antagonist | Classic pharmacophore; high affinity. |
| 3-CF | e- Withdrawing | Antagonist | Antagonist | Increases metabolic stability; lowers 1A efficacy. |
| 2,3-Dichloro | Lipophilic/Steric | Partial Agonist | Antagonist | Broad spectrum; often increases D2 affinity (off-target). |
Experimental Protocols
To validate these SAR observations, reproducible synthesis and binding protocols are required.
Diagram 2: Synthesis & Screening Workflow
Figure 2: Standard workflow for synthesizing hexyl-arylpiperazines and determining binding affinity.
Protocol A: Synthesis via N-Alkylation
Objective: Attach the hexyl-imide tail to the arylpiperazine head.
-
Reagents: 1 equivalent arylpiperazine, 1.1 equivalents
-(6-chlorohexyl)imide (e.g., phthalimide), 2 equivalents anhydrous , catalytic KI. -
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve reactants in ACN.[2]
-
Reflux for 12–24 hours (monitor via TLC).
-
Filter inorganic salts (
). -
Evaporate solvent under reduced pressure.
-
Purification: Flash chromatography (CHCl
:MeOH, 9:1) is critical to remove unreacted amine. -
Validation:
H-NMR must show the hexyl methylene protons ( ppm multiplet).
-
Protocol B: Radioligand Binding (5-HT )
Objective: Determine
-
Source: Rat hippocampal homogenates or CHO cells expressing h5-HT
. -
Radioligand: [
H]-8-OH-DPAT (0.5–1.0 nM). -
Non-specific Binding: Defined by 10
M Serotonin (5-HT). -
Incubation: 60 min at 25°C in Tris-HCl buffer (pH 7.4).
-
Termination: Rapid filtration through GF/B glass fiber filters.
-
Analysis: IC
converted to using the Cheng-Prusoff equation.
Mechanism of Action: Dual Signaling
Hexyl-arylpiperazines often act as 5-HT
Diagram 3: Dual GPCR Signaling Pathway
Figure 3: The hexyl-arylpiperazine ligand simultaneously activates 5-HT1A (reducing cAMP) and blocks 5-HT7 (preventing cAMP increase), resulting in a net reduction of excitability.
References
-
Leopoldo, M., et al. (2004).[2] Structure-affinity relationship studies on 5-HT1A receptor ligands. Journal of Medicinal Chemistry.
-
Bojarski, A. J., et al. (2021). Solvates of New Arylpiperazine Salicylamide Derivative—a Multi-Technique Approach to the Description of 5-HTR Ligand Structure. MDPI.
-
Mokrosz, J. L., et al. (1993). Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents.[3] Journal of Medicinal Chemistry.
-
Lacivita, E., et al. (2012). New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands.[5] Bioorganic & Medicinal Chemistry Letters.
-
Lopez-Rodriguez, M. L., et al. (1999). Synthesis and structure-activity relationships of a new model of arylpiperazines... study of the steric requirements of the terminal amide fragment. Journal of Medicinal Chemistry.
Sources
- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure evaluation of new complex butylarylpiperazin-1-yl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-affinity relationship studies on 5-HT1A receptor ligands. 1. Heterobicyclic phenylpiperazines with N4-alkyl substituents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Dual 5-HT1A and 5-HT7 Receptor Ligands derived from SYA16263 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New arylpiperazines with flexible versus partly constrained linker as serotonin 5-HT(1A)/5-HT(7) receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 1-Hexyl-4-(2-methylphenyl)piperazine
Topic: Personal Protective Equipment & Handling Guide for 1-Hexyl-4-(2-methylphenyl)piperazine Content Type: Technical Safety & Operational Guide Audience: Researchers, Medicinal Chemists, and Laboratory Safety Officers[1]
Executive Safety Snapshot
Compound: 1-Hexyl-4-(2-methylphenyl)piperazine Chemical Class: N-Alkyl-N'-arylpiperazine Risk Profile: High Caution Required. Specific toxicological data for this exact structure is limited.[1] Protocols are established via Read-Across Methodology based on structural analogs (e.g., 1-(2-methylphenyl)piperazine, N-hexylpiperazine).[1]
Immediate Hazard Classification (Predicted):
-
Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[1]
-
Skin/Eye Irritation: Category 2A/2B (Causes skin and serious eye irritation).[1]
-
Sensitization: Potential skin sensitizer.[2]
-
Bioactivity: Potential CNS activity (serotonergic/dopaminergic modulation common in arylpiperazines).[1][3]
Chemical Profile & Risk Assessment
| Property | Description | Operational Implication |
| Physical State | Likely Viscous Oil or Low-Melting Solid | Difficult to weigh; tends to stick to spatulas/pipette tips.[1] |
| Solubility | Lipophilic (Soluble in DMSO, DCM, MeOH) | Rapid skin absorption is possible due to the hexyl chain.[1] |
| Volatility | Low | Inhalation risk is primarily from aerosols or dusts, not vapor.[1] |
| Reactivity | Basic amine | Incompatible with strong acids and acylating agents. |
Critical Note: The addition of a hexyl chain (C6) significantly increases lipophilicity compared to the parent phenylpiperazine.[1] This enhances the compound's ability to penetrate the stratum corneum (skin barrier).[1] Double-gloving is mandatory for direct handling.
Personal Protective Equipment (PPE) Matrix
This matrix dictates PPE selection based on the scale of operation.
| PPE Component | Analytical Scale (<10 mg) | Preparative Scale (>100 mg - 10 g) | Material Rationale |
| Hand Protection | Single Nitrile (min 0.11 mm) | Double Nitrile OR Silver Shield® (Laminate) | Nitrile provides good incidental splash protection.[1] Laminate is required for prolonged exposure or spill cleanup due to permeation risks of organic amines. |
| Eye Protection | Safety Glasses (Side shields) | Chemical Goggles + Face Shield | Goggles prevent vapor/aerosol entry; Face shield protects against splashes during synthesis/transfer.[1] |
| Respiratory | Fume Hood (Sash at 18") | Fume Hood + N95 (if solid/dusty) | Primary containment is engineering controls.[1] Respirators are backup only. |
| Body Protection | Standard Lab Coat (Cotton/Poly) | Tyvek® Sleeves or Apron | Protects forearms from splashes; disposable Tyvek prevents contamination of street clothes.[1] |
PPE Decision Logic (Graphviz Diagram)
Figure 1: Decision logic for selecting appropriate PPE based on quantity and operational risk.
Operational Handling Protocols
Protocol A: Weighing & Transfer (Viscous Liquid/Solid)
Objective: Prevent contamination of balances and exposure to aerosols.[1]
-
Preparation:
-
Place a disposable balance mat or absorbent pad inside the balance enclosure.
-
Use a positive displacement pipette if the substance is a liquid/oil. Standard air-displacement pipettes may drip due to viscosity.
-
If solid, use an antistatic weighing boat .[1]
-
-
Transfer:
-
Decontamination:
-
Immediately wipe the spatula/pipette exterior with a Kimwipe dampened in ethanol or isopropanol before disposal/washing.[1]
-
Protocol B: Solubilization
Objective: Dissolve safely for bioassays or synthesis.[1]
-
Solvent Choice: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (typically 10-100 mM).[1]
-
Procedure:
-
Add solvent slowly down the side of the vial.
-
Vortex in short bursts (5 seconds) inside the fume hood.
-
Caution: DMSO enhances skin permeability. A spill of a DMSO solution of this compound carries the toxic payload directly into the bloodstream. Double gloving is non-negotiable here.
-
Emergency Response & Spill Management
Exposure Response
-
Skin Contact: Immediately wash with soap and copious water for 15 minutes. Do not use alcohol (it may enhance absorption).[1]
-
Eye Contact: Rinse with water/saline for 15 minutes, holding eyelids open.[1] Seek medical attention.
-
Ingestion: Rinse mouth. Do not induce vomiting. Call a poison control center immediately.
Spill Cleanup Workflow (Graphviz Diagram)
Figure 2: Step-by-step workflow for managing minor laboratory spills (<50 mL).
Cleanup Steps:
-
Isolate: Mark the area.
-
Absorb: Cover liquid spills with vermiculite or absorbent pads. If solid, cover with wet paper towels to prevent dust.[1]
-
Neutralize: Clean the surface with a mild detergent solution.
-
Verify: Check for UV fluorescence (if applicable) or residual oily sheen.[1]
Waste Disposal & Deactivation
-
Liquid Waste: Collect in "Organic Basic" or "Non-Halogenated" waste streams. Do not mix with oxidizers.
-
Solid Waste: Contaminated gloves, pipettes, and weighing boats must go into Hazardous Solid Waste bins, not regular trash.[1]
-
Deactivation: For glassware cleaning, rinse with Ethanol followed by a 10% bleach solution to degrade the amine functionality before standard washing.[1]
References
-
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 83113, 1-(4-Methylphenyl)piperazine. Retrieved from [Link]
(Note: Due to the specific nature of 1-Hexyl-4-(2-methylphenyl)piperazine, safety data is extrapolated from the closest structural analogs cited above.)
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
